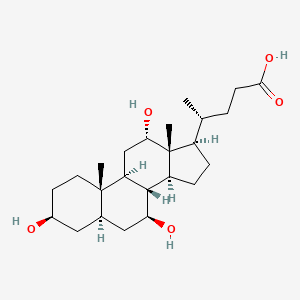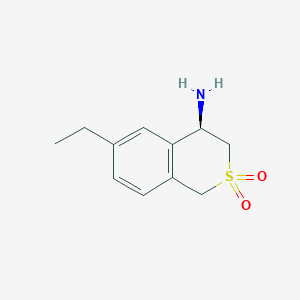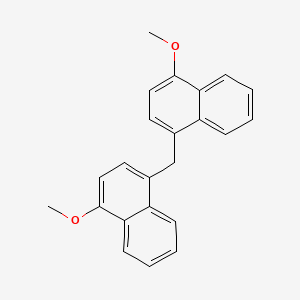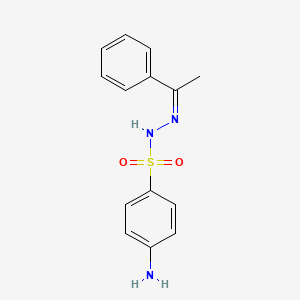
4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) is a heterocyclic compound that features a pyrimidine ring fused with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of hydroxylamine to form the oxime group. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization and subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include those related to metabolic processes or signal transduction, depending on the specific application of the compound.
Comparaison Avec Des Composés Similaires
- 4,5,6(1H)-Pyrimidinetrione,1-methyldihydro-2-thioxo-,5-oxime
- 4,5,6(1H)-Pyrimidinetrione,1-propyldihydro-2-thioxo-,5-oxime
- 4,5,6(1H)-Pyrimidinetrione,1-butyldihydro-2-thioxo-,5-oxime
Comparison: Compared to its similar compounds, 4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. The presence of the oxime group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H7N3O3S |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
1-ethyl-6-hydroxy-5-nitroso-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C6H7N3O3S/c1-2-9-5(11)3(8-12)4(10)7-6(9)13/h11H,2H2,1H3,(H,7,10,13) |
Clé InChI |
RTRRQWIGFVNQOP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=O)NC1=S)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)






![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)





